利奈唑胺二聚体

描述

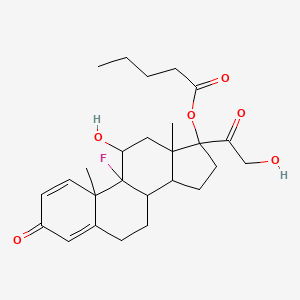

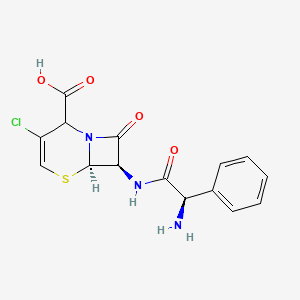

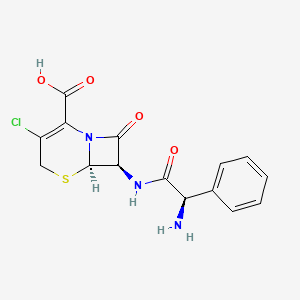

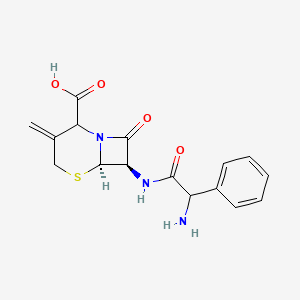

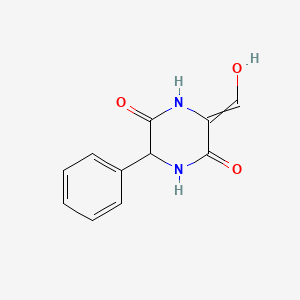

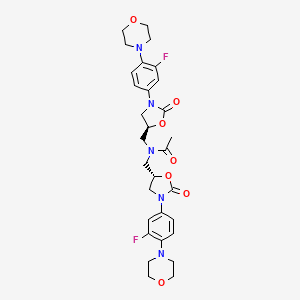

Linezolid Dimer is used in Linezolid impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Linezolid and its related formulations . It is also known by its chemical name: N,N-bis { [ [ (5S)-3- [3-Fluoro-4-morpholinophenyl]-2-oxo-5-oxazolidinyl] methyl]} acetamide .

Synthesis Analysis

Linezolid is synthesized from simple starting blocks via a convergent continuous flow sequence involving seven (7) chemical transformations . This is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .Chemical Reactions Analysis

Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis. More specifically, it binds to the 23S ribosomal RNA of the 50S subunit and, in doing so, prevents the formation of the 70S initiation complex which is essential for bacterial reproduction .Physical And Chemical Properties Analysis

Linezolid is a synthetic antibiotic which is used for the treatment of infections caused by aerobic Gram-positive bacteria . Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci .科学研究应用

利奈唑胺的耐药机制

利奈唑胺是一种用于治疗革兰氏阳性病原体感染的抗生素,由于耐药性的产生而面临挑战。研究已经确定了多种耐药机制,例如靶位突变和 cfr 和 ermB 等耐药基因的获得。这些基因负责 23S rRNA 的修饰,这对于利奈唑胺与核糖体的结合至关重要,从而赋予了对这种抗生素的耐药性 (Toh 等,2007; Long 和 Vester,2011)。

对线粒体蛋白质合成的影响

利奈唑胺与线粒体蛋白质合成的抑制有关,这可能导致严重的副作用,如视神经和周围神经病变以及乳酸性酸中毒。这种抑制作用是其与线粒体核糖体相互作用的结果,表明在长期使用利奈唑胺期间仔细监测的重要性 (De Vriese 等,2006)。

恢复抗生素敏感性

研究表明,利奈唑胺可以在某些耐药菌株中恢复对其他抗生素的敏感性。例如,利奈唑胺治疗红霉素耐药肠球菌导致 erm(B) 基因丢失,从而恢复红霉素敏感性。这突出了其在对抗多重耐药细菌感染中的潜在用途 (Chen 等,2022)。

治疗耐药性结核病的潜力

利奈唑胺在治疗多重耐药结核病 (MDR-TB) 方面显示出希望。研究报告了其在 MDR-TB 患者中实现痰培养转阴的疗效,但由于潜在的不良事件,建议谨慎使用。这表明其作为高度耐药结核病治疗方案的一部分的潜力 (Sotgiu 等,2012; Lee 等,2012)。

血清浓度的变异性

在危重患者中观察到利奈唑胺的血清浓度存在显着变异性。这种变异性可能导致潜在的亚治疗或毒性水平,表明需要对这些患者进行治疗药物监测以有效给药 (Zoller 等,2014)。

治疗诺卡菌感染中的作用

利奈唑胺对诺卡菌属物种和菌株的活性使其用于治疗诺卡菌病,尤其是在有基础疾病或播散性疾病的患者中。临床病例表明其在治疗此类感染方面有效,提供了另一种治疗选择 (Moylett 等,2003)。

安全和危害

Linezolid Dimer should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Linezolid therapeutic drug monitoring data suggest that elderly patients with linezolid conventional 600 mg twice-daily dose might be at a high risk of overexposure, especially in the oldest old . The linezolid dosage adjustments according to therapeutic drug monitoring help reach the therapeutic concentration . The high mortality of the oldest old was not related with initial linezolid overexposure .

属性

IUPAC Name |

N,N-bis[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F2N5O7/c1-20(38)35(16-23-18-36(29(39)43-23)21-2-4-27(25(31)14-21)33-6-10-41-11-7-33)17-24-19-37(30(40)44-24)22-3-5-28(26(32)15-22)34-8-12-42-13-9-34/h2-5,14-15,23-24H,6-13,16-19H2,1H3/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYMHNDGSFJVMU-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C[C@H]4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F2N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730799 | |

| Record name | N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linezolid Dimer | |

CAS RN |

908143-04-4 | |

| Record name | N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。